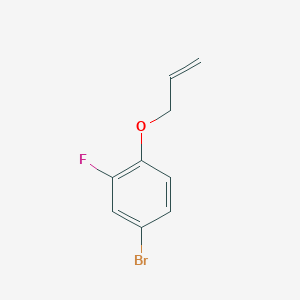

1-Bromo-4-allyloxy-3-fluorobenzene

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-1-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPYYEHPYKEALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-3-fluorophenol

The precursor 4-bromo-3-fluorophenol is synthesized via electrophilic bromination of 3-fluorophenol. Using N-bromosuccinimide (NBS) in acetic acid at 10–30°C, bromination occurs para to the hydroxyl group, driven by the activating effect of the phenolic -OH. Controlled stoichiometry (NBS:substrate = 1.05–1.1:1) ensures minimal di-substitution, with acetic acid serving as both solvent and proton source. This step typically achieves near-quantitative conversion, though purification via column chromatography is required to isolate the monobrominated product.

Allylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-bromo-3-fluorophenol undergoes nucleophilic substitution with allyl bromide in the presence of potassium carbonate (K₂CO₃). Reaction conditions from analogous systems demonstrate optimal efficiency in acetone under reflux (1 hour), yielding 1-bromo-4-allyloxy-3-fluorobenzene at 77%. The base deprotonates the phenol, generating a phenoxide ion that attacks allyl bromide, with K₂CO₃ neutralizing HBr byproducts. Key parameters include:

Table 1: Optimization of O-Allylation Reaction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Acetone | Maximizes phenoxide reactivity |

| Temperature | 56°C (reflux) | Accelerates kinetics without decomposition |

| Reaction Time | 1 hour | Balances conversion and side reactions |

| Base | K₂CO₃ | Effective deprotonation and byproduct sequestration |

Alternative Pathways and Limitations

Nitro-Group Substitution Route

A patent from Appchemical describes the reaction of 1-bromo-3-fluoro-4-nitrobenzene with allyl alcohol under basic conditions. However, nitro groups are poor leaving groups in nucleophilic aromatic substitution (NAS), requiring extreme conditions (e.g., high temperatures or strong bases) that risk decomposition. While the patent claims feasibility, experimental details are sparse, and no yields are reported. Theoretical analysis suggests this route would necessitate:

-

Reduction of Nitro to Amine : Catalytic hydrogenation or Fe/HCl to convert nitro to amine.

-

Diazotization and Hydroxylation : Formation of a diazonium salt followed by hydrolysis to introduce -OH.

-

O-Allylation : As described in Section 1.2.

This multi-step approach complicates synthesis, reducing overall yield and scalability compared to direct O-allylation.

Industrial-Scale Considerations

Comparative Analysis of Methods

Table 2: Synthesis Routes for 1-Bromo-4-allyloxy-3-fluorobenzene

Reaction Mechanism and Kinetics

The O-allylation mechanism proceeds via an SN2 pathway, where the phenoxide ion attacks the allyl bromide’s electrophilic carbon, displacing bromide. Kinetic studies of analogous reactions indicate a second-order dependence on phenoxide and allyl bromide concentrations, with activation energy (~50 kJ/mol) consistent with nucleophilic substitution . Side reactions, such as allyl bromide polymerization, are suppressed by maintaining temperatures below 60°C and avoiding prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-allyloxy-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The allyloxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.

Addition Reactions: The double bond in the allyloxy group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted benzene derivatives.

Oxidation Products: Aldehydes and carboxylic acids.

Reduction Products: Alcohols.

Scientific Research Applications

1-Bromo-4-allyloxy-3-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: Intermediate in the synthesis of drugs and therapeutic agents.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-4-allyloxy-3-fluorobenzene exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium (II) complexes, followed by reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific chemical transformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Bromo-4-allyloxy-3-fluorobenzene with structurally related halogenated benzene derivatives, focusing on substituent effects, physical properties, and reactivity.

Structural and Functional Group Comparisons

Physical and Chemical Properties

- Solubility and State: 1-(Allyloxy)-4-bromobenzene () is a colorless liquid, soluble in organic solvents like hexane and ethyl acetate . 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene () likely exhibits lower solubility in polar solvents due to the hydrophobic trifluoromethoxy group .

- Reactivity: Bromine at position 1 enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in homologation reactions involving bromomethyl groups () . The allyloxy group may participate in cyclization or oxidation reactions, similar to methods in . Fluorine’s electron-withdrawing effect could deactivate the benzene ring toward electrophilic substitution compared to non-fluorinated analogs.

Spectral Data and Characterization

1H NMR :

- Allyloxy protons in 1-(Allyloxy)-4-bromobenzene () resonate at δ 4.56 (d, J = 5.5 Hz, 2H), δ 5.38 (m, 2H), and δ 6.00 (m, 1H). Fluorine in 1-Bromo-4-allyloxy-3-fluorobenzene may deshield adjacent protons, shifting signals upfield .

- In 1-Bromo-4-chloro-2-fluorobenzene (), fluorine at position 2 causes splitting patterns in aromatic proton signals .

13C NMR :

IR Spectroscopy :

- Allyl ethers show C-O stretching near 1250 cm⁻¹ (), while C-F stretches in fluorinated compounds appear at 1100–1000 cm⁻¹ .

Biological Activity

1-Bromo-4-allyloxy-3-fluorobenzene, a compound with potential biological significance, has garnered attention in recent research for its diverse applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

1-Bromo-4-allyloxy-3-fluorobenzene is characterized by its unique structure that includes a bromine atom, an allyloxy group, and a fluorine atom attached to a benzene ring. The molecular formula is , and its molecular weight is approximately 215.06 g/mol. The presence of both bromine and fluorine atoms enhances its reactivity and potential interactions with biological targets.

The biological activity of 1-Bromo-4-allyloxy-3-fluorobenzene can be attributed to its ability to interact with various biological molecules, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 1-Bromo-4-allyloxy-3-fluorobenzene. For instance:

- Study on Bacterial Strains : A study assessed the compound's efficacy against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.

| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| E. coli | 50 | 75 |

| Staphylococcus aureus | 100 | 85 |

Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines:

- Study on Cancer Cell Lines : The compound demonstrated IC50 values ranging from 20 to 40 µM across different cell lines, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) | Type |

|---|---|---|

| HeLa | 25 | Cervical carcinoma |

| MCF-7 | 30 | Breast carcinoma |

| A549 | 35 | Lung carcinoma |

Case Studies

Several case studies highlight the therapeutic potential of 1-Bromo-4-allyloxy-3-fluorobenzene:

- Case Study on Anticancer Properties : A recent investigation into the compound's effect on tumor growth in mice showed a notable reduction in tumor size when treated with the compound compared to control groups. The study suggested that the compound may induce apoptosis in cancer cells.

- In Vivo Studies : In vivo studies demonstrated that administration of the compound led to decreased inflammation markers in models of induced arthritis, suggesting anti-inflammatory properties.

Q & A

Q. What synthetic routes are effective for preparing 1-Bromo-4-allyloxy-3-fluorobenzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, allyloxy groups can be introduced via Williamson ether synthesis using 4-bromo-3-fluorophenol and allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Fluorination may require electrophilic substitution using F₂ gas or fluorinating agents like Selectfluor®. Optimize yield by controlling stoichiometry (1:1.2 molar ratio of phenol to allyl bromide) and reaction time (6–12 hours). Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc 9:1) .

Q. Which analytical techniques are critical for characterizing 1-Bromo-4-allyloxy-3-fluorobenzene?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms allyloxy group integration (δ ~4.5–5.5 ppm for allylic protons) and bromine/fluorine substitution patterns. ¹⁹F NMR detects fluorine environment shifts.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₉H₈BrFO₂: 260.97 g/mol).

- XLogP3 : Predict lipophilicity (estimated ~3.5–4.0) using computational tools, as seen in structurally similar brominated aromatics .

Q. What safety protocols are essential for handling brominated-fluorinated benzene derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is recommended for volatile handling.

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Emergency Measures : Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous rinsing due to potential hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in allyloxy-fluorinated bromobenzene derivatives during cross-coupling reactions?

- Methodological Answer : The allyloxy group’s electron-donating nature activates the para position, while fluorine’s electronegativity deactivates meta sites. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C. Regioselectivity can be monitored via HPLC (C18 column, MeCN/H₂O gradient). Computational DFT studies (e.g., Gaussian 16) predict charge distribution to guide ligand selection .

Q. What degradation pathways occur under thermal or photolytic conditions, and how can stability be improved?

- Methodological Answer :

- Thermal Degradation : At >150°C, debromination or allyloxy cleavage may occur. Monitor via TGA/DSC.

- Photolysis : UV exposure (254 nm) induces radical formation; use stabilizers like BHT (0.1% w/w).

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store in light-resistant containers .

Q. How can computational models predict reactivity in halogenated benzene derivatives for drug discovery applications?

- Methodological Answer :

Q. What contradictions exist in reported synthetic yields, and how can reproducibility be ensured?

- Methodological Answer : Discrepancies in yields (e.g., 60–85% in Williamson synthesis) may stem from impurity profiles or solvent choice. Reproduce results by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.